2-[(4,6,12,14-tetratert-butyl-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]-N,N-bis[2-[(4,6,12,14-tetratert-butyl-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]ethyl]ethanamine
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Overview
Description
Tris[2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]amine is a complex organic phosphorus compound known for its high thermal stability and excellent flame retardant properties . It is widely used in organic synthesis and plays a crucial role in the development of flame retardant materials .
Preparation Methods
The synthesis of Tris[2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]amine typically involves the reaction of 2-[2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxyethyl]ethanal with aminoalkanes . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Tris[2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are more prevalent, where the compound reacts with other reagents to replace certain functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tris[2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Tris[2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]amine involves its interaction with molecular targets through its phosphorus and oxygen atoms . These interactions can lead to the formation of stable complexes, which contribute to its flame retardant properties . The pathways involved include the stabilization of free radicals and the formation of protective char layers during combustion .
Comparison with Similar Compounds
Tris[2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]amine is unique due to its high thermal stability and excellent flame retardant properties . Similar compounds include:
Tris(2-chloroethyl)phosphate: Known for its flame retardant properties but with different chemical stability.
Triphenyl phosphate: Another flame retardant compound with distinct chemical properties.
Tris(2,3-dibromopropyl)phosphate: Used in flame retardant applications but with different reactivity and stability.
These compounds share some functional similarities but differ in their chemical structures and specific applications .
Properties
Molecular Formula |
C90H168NO9P3 |
---|---|
Molecular Weight |
1501.2 g/mol |
IUPAC Name |
2-[(4,6,12,14-tetratert-butyl-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]-N,N-bis[2-[(4,6,12,14-tetratert-butyl-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]ethyl]ethanamine |
InChI |
InChI=1S/C90H168NO9P3/c1-79(2,3)55-43-61-62-44-56(80(4,5)6)50-68(86(22,23)24)74(62)96-101(95-73(61)67(49-55)85(19,20)21)92-40-37-91(38-41-93-102-97-75-63(45-57(81(7,8)9)51-69(75)87(25,26)27)64-46-58(82(10,11)12)52-70(76(64)98-102)88(28,29)30)39-42-94-103-99-77-65(47-59(83(13,14)15)53-71(77)89(31,32)33)66-48-60(84(16,17)18)54-72(78(66)100-103)90(34,35)36/h55-78H,37-54H2,1-36H3 |
InChI Key |
OMVPHLPHGZNMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC2C3CC(CC(C3OP(OC2C(C1)C(C)(C)C)OCCN(CCOP4OC5C(CC(CC5C(C)(C)C)C(C)(C)C)C6CC(CC(C6O4)C(C)(C)C)C(C)(C)C)CCOP7OC8C(CC(CC8C(C)(C)C)C(C)(C)C)C9CC(CC(C9O7)C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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